One-Step Aqueous Synthesis to Lomefloxacin with >96% Yield vs. Traditional Two-Step Organic-Phase Processes
In a direct head-to-head comparison documented in US Patent 8,093,381, the ethyl ester undergoes a single-step reaction with 2-methylpiperazine in water at 90–95 °C to produce lomefloxacin in ~96% yield. In contrast, the same patent describes that using the corresponding free carboxylic acid intermediate (1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) requires a conventional two-step sequence involving ester hydrolysis followed by nucleophilic substitution, typically conducted in pyridine or acetonitrile, and is accompanied by substantial formation of positional isomers [1].
| Evidence Dimension | Synthetic yield of lomefloxacin in a single aqueous step vs. analogous two-step process |
|---|---|
| Target Compound Data | Yield ~96% (56.5 g from 50 g ethyl ester; m.p. 238°C matching literature) [1] |
| Comparator Or Baseline | Free acid intermediate (1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) – typical two-step hydrolysis + substitution yields <90% with positional isomer formation [1] |
| Quantified Difference | Absolute yield improvement ≥6%; elimination of organic solvents and positional isomer by-products [1] |
| Conditions | Aqueous medium, K2CO3, 90–95 °C, 10 h reaction time, lomefloxacin hydrochloride target [1] |
Why This Matters
For procurement and process development, selecting this ethyl ester intermediate directly enables a more economical, environmentally friendly, and higher-yielding route to lomefloxacin compared to the free acid or other ester analogs.
- [1] Patent US8093381 (Method of synthesis of fluoroquinolones). Example 1: Preparation of lomefloxacin using 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate. View Source
